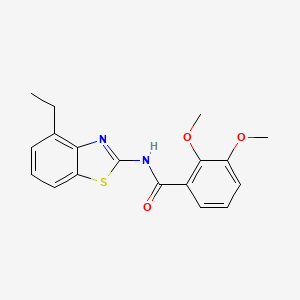![molecular formula C26H31ClN4O3S B2967343 N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide CAS No. 689769-91-3](/img/structure/B2967343.png)
N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a useful research compound. Its molecular formula is C26H31ClN4O3S and its molecular weight is 515.07. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents
This research focuses on the synthesis of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its subsequent reactions to produce various aryl-N compounds with potential antibacterial and antifungal activities. The study explores the chemical reactions leading to the formation of these compounds and evaluates their antimicrobial efficacy against several strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The findings contribute to the understanding of quinazoline derivatives as potential antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Development of Novel Sulfonamide Derivatives with Anticancer Activity
This study presents the synthesis of novel sulfonamide derivatives incorporating various structural moieties like adamantyl, indene, morpholinophenyl, pipronyl, benzothiazole, pyrazole, thiadiazole, quinoline, isoquinoline, thiazoles, acrylamides, and benzochromene. The synthesized compounds were evaluated for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, identifying compound 17 as particularly potent against breast cancer cells. This research contributes to the development of new anticancer agents based on sulfonamide derivatives (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antiviral Study of Quinazolin-2-yl Morpholine Derivatives
In this investigation, a series of quinazolin-2-yl morpholine derivatives were synthesized and evaluated for their antiviral properties against an avian paramyxovirus (AMPV-1). The study found that certain sulfonamide derivatives exhibited significantly higher antiviral activity compared to Ribavirin, a standard antiviral drug. This research highlights the potential of quinazolin-2-yl morpholine derivatives as effective antiviral agents, contributing to the search for new treatments for viral infections (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Synthesis and Evaluation of Triazolinone Derivatives as Herbicides
This research focuses on the design and synthesis of triazolinone derivatives with three different pharmacophores: cyclic imide, phenylurea, and methyl 2-methoxyimino-2-o-tolylacetate. The herbicidal activities of these compounds were evaluated, revealing that cyclic imide-type triazolinones exhibited superior herbicidal effectiveness. One compound, in particular, showed promising results comparable to the commercial herbicide sulfentrazone, suggesting potential applications as a postemergent herbicide for controlling broadleaf weeds in rice fields (Luo, Jiang, Wang, Chen, & Yang, 2008).
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN4O3S/c27-22-7-4-3-6-19(22)11-12-28-24(32)8-2-1-5-13-31-25(33)21-18-20(30-14-16-34-17-15-30)9-10-23(21)29-26(31)35/h3-4,6-7,9-10,18,21H,1-2,5,8,11-17H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFZHMVNIUCDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


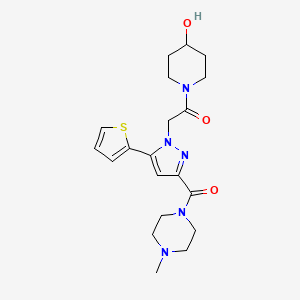
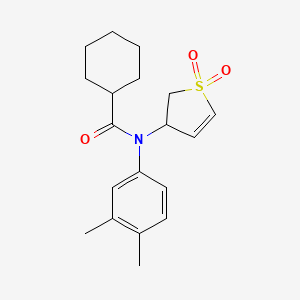
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967267.png)
![4-[3-(5-Bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B2967270.png)
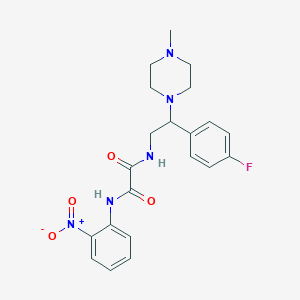
![Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2967272.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2967273.png)
![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2967276.png)
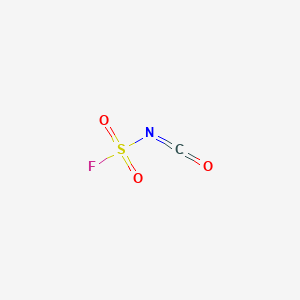

![2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide](/img/structure/B2967279.png)
